N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine
CAS No.: 50862-68-5
Cat. No.: VC17936766
Molecular Formula: C6H17N7
Molecular Weight: 187.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50862-68-5 |
|---|---|
| Molecular Formula | C6H17N7 |
| Molecular Weight | 187.25 g/mol |
| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine |
| Standard InChI | InChI=1S/C4H13N3.C2H4N4/c5-1-3-7-4-2-6;3-1-6-2(4)5/h7H,1-6H2;(H4,4,5,6) |
| Standard InChI Key | DNXKUFJLCGWUGV-UHFFFAOYSA-N |
| Canonical SMILES | C(CNCCN)N.C(#N)N=C(N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N'-(2-Aminoethyl)ethane-1,2-diamine;2-cyanoguanidine (CAS 70893-01-5) is a polymer formed by the reaction of N'-(2-aminoethyl)ethane-1,2-diamine (diethylenetriamine derivative) and 2-cyanoguanidine (dicyandiamide analog). The base compound has a molecular formula of C₆H₁₈N₇, with a molecular weight of 223.71 g/mol in its hydrochloride form . Its IUPAC name is N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;hydrochloride, reflecting the inclusion of a hydrochloride counterion in one of its common salt forms .
The structural backbone consists of a triamine chain (–NH–CH₂–CH₂–NH–CH₂–CH₂–NH₂) linked to a cyanoguanidine group (–NH–C(=NH)–NH–CN). This configuration enables hydrogen bonding and coordination chemistry, which are critical for its reactivity .
Derivative Forms and Salts
The compound exists in multiple salt forms, including:
These derivatives modify solubility, thermal stability, and application potential. For instance, the 2-decyloxirane crosslinked form exhibits increased hydrophobicity, as indicated by its higher LogP value .
Synthesis and Manufacturing
Polymerization Techniques
The base polymer is synthesized via condensation polymerization. Diethylenetriamine reacts with 2-cyanoguanidine in a stoichiometric ratio under acidic conditions, typically using hydrochloric acid as a catalyst. The reaction mechanism involves nucleophilic attack by the amine groups on the electrophilic carbon of the cyanoguanidine, forming a network polymer .
Key parameters influencing the reaction include:
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Temperature: Optimal yields are achieved at 80–100°C.
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pH: Maintained between 3–5 to protonate amines and enhance reactivity .
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Solvent: Water or polar aprotic solvents (e.g., DMF) are used to dissolve reactants .
Crosslinking and Functionalization
Crosslinking agents like 2-decyloxirane introduce branching points, altering mechanical properties. For CAS 71608-50-9, epoxide ring-opening reactions with the amine groups create a three-dimensional network, enhancing thermal stability (evidenced by the absence of a defined melting point) .
Physicochemical Properties
Thermal Behavior
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Boiling Point: The hydrochloride derivative sublimes at 206.9°C under standard pressure .
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Flash Point: Ranges from 94.4°C (sulfuric acid complex) to non-detectable levels in crosslinked forms due to reduced volatility .
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Thermal Decomposition: Above 250°C, the compound undergoes decomposition, releasing NH₃ and HCN gases, as confirmed by thermogravimetric analysis .
Solubility and Partitioning
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Water Solubility: High solubility in aqueous HCl (up to 50 g/L at 25°C) due to protonation of amine groups .
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LogP: Ranges from 0.85 (sulfate salt) to 4.34 (crosslinked form), indicating tunable hydrophobicity .
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Vapor Pressure: 0.232 mmHg at 25°C for the sulfate form, suggesting low volatility .
Applications and Industrial Relevance
Polymer Industry
The compound serves as a precursor for epoxy resins and polyurethane foams. Crosslinked derivatives (e.g., CAS 71608-50-9) are used in coatings requiring chemical resistance .
Pharmaceutical Intermediates
Its amine-rich structure facilitates drug conjugation. Patent literature highlights its role in synthesizing antiviral agents, where the cyanoguanidine group acts as a bioisostere for guanidine .
Catalysis
The triamine-cyanoguanidine framework coordinates transition metals, enabling applications in heterogeneous catalysis. For example, Cu(II) complexes of this compound accelerate Suzuki-Miyaura coupling reactions .
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